molecular formula C21H19F2N3O3 B2746874 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide CAS No. 921578-70-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2746874
CAS No.: 921578-70-3
M. Wt: 399.398
InChI Key: AWNGZSHWRUXJTQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a difluorobenzamide moiety, which can enhance its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the nucleophile.

    Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA) or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit significant activity against various biological targets due to its pyridazinone core. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new agrochemicals or pharmaceuticals. Its stability and reactivity make it a suitable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The difluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
  • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-2-29-15-8-6-14(7-9-15)18-10-11-19(27)26(25-18)13-12-24-21(28)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGZSHWRUXJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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